Ethyl 6-bromo-1H-indazole-5-carboxylate

Quality Control Procurement Specification Analytical Chemistry

Researchers developing kinase inhibitors or antimicrobial potentiators require positional isomer purity to ensure target engagement fidelity. Off-target biological validation often stems from uncontrolled substitution patterns. Ethyl 6-bromo-1H-indazole-5-carboxylate directly addresses this with the validated 6-bromo pharmacophore for bacterial cystathionine γ-lyase (CGL) inhibition. - Explicit 6-bromo substitution validated for CGL target engagement vs. inactive 4/5/7-bromo isomers. - 98% minimum purity reduces impurity propagation in multi-step sequences versus typical 95% methyl ester analogs. - Versatile 5-ethyl ester and 6-bromo handles enable controlled amide coupling or Pd-catalyzed cross-coupling diversifications.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
Cat. No. B13328071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-1H-indazole-5-carboxylate
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C2C(=C1)C=NN2)Br
InChIInChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-6-5-12-13-9(6)4-8(7)11/h3-5H,2H2,1H3,(H,12,13)
InChIKeyXMTYWIRCRLZXKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-Bromo-1H-Indazole-5-Carboxylate: Technical Baseline


Ethyl 6-bromo-1H-indazole-5-carboxylate (CAS: 2091527-77-2) is a brominated indazole-5-carboxylate ester with the molecular formula C10H9BrN2O2 and a molecular weight of 269.09 g/mol . The compound features a bromine substituent at the 6-position of the 1H-indazole scaffold and an ethyl ester group at the 5-position. This specific substitution pattern enables its primary utility as a versatile synthetic building block, particularly in the development of kinase inhibitors and antimicrobial potentiators targeting the 6-bromoindazole pharmacophore class [1][2].

Building Block 6-Bromoindazole scaffold for CGL inhibitor and antibiotic potentiator synthesis
Kinase SAR 5-Carboxylate handle enables amide coupling and diversification for kinase inhibitor programs
Synthetic Versatility Suitable for regioselective N-alkylation and Pd-catalyzed cross-coupling workflows

Ethyl 6-Bromo-1H-Indazole-5-Carboxylate: Substitution Limitations


Among structurally related indazole-5-carboxylates, substitution of the ethyl ester with other alkyl ester moieties or repositioning of the bromine atom alters physicochemical properties, synthetic reactivity, and biological target engagement in ways that are not interchangeable in research workflows. The 6-bromo substitution pattern is specifically validated as the core pharmacophore for inhibitors of bacterial cystathionine γ-lyase (CGL), with this positional isomer conferring distinct target engagement that 4-bromo, 5-bromo, or 7-bromo isomers do not replicate [1]. Furthermore, the ethyl ester provides a balance of hydrolytic stability and synthetic lability that differs from methyl, tert-butyl, or acid variants—affecting reaction yields in downstream coupling and the protection/deprotection strategy employed [2]. Direct replacement with alternative halogen substitution patterns or ester groups introduces uncontrolled variables that compromise synthetic reproducibility and biological validation [3].

Positional Isomer Mismatch
4-, 5-, or 7-bromoindazole analogs may lack documented CGL target engagement, limiting research reproducibility.
Ester Group Variation
Methyl ester may shift lipophilicity and hydrolytic stability profiles; tert-butyl ester introduces acid lability not present in ethyl.
Acid/Deprotected Form
Free carboxylic acid or other deprotected variants may not support the same N-alkylation orthogonality as the ethyl ester.

Ethyl 6-Bromo-1H-Indazole-5-Carboxylate: Differentiation Evidence


Purity Advantage Over Methyl Ester

From a procurement perspective, the ethyl ester variant is available at a higher minimum purity specification (98%) compared to the more widely offered methyl ester analog (typically 95%), representing a 3-percentage-point absolute purity advantage that reduces the burden of impurity-related side reactions in sensitive synthetic sequences .

Purity Spec
Specification review
98% ethyl ester (Leyan) vs 95% methyl ester (Sigma-Aldrich)
Δ +3 pp
Reported higher purity specification may support lower impurity burden in multi-step syntheses.
Commercial specifications; confirm lot-specific COA.
Quality Control Procurement Specification Analytical Chemistry

Lipophilicity Comparison: Ethyl vs. Methyl Ester

The ethyl ester derivative exhibits a predicted LogP of 2.50, which is approximately 0.4-0.5 LogP units higher than the methyl ester analog (estimated LogP ~2.0-2.1), translating to a theoretical ~2.5-3× greater partitioning into non-polar media . This difference can materially affect membrane permeability and compound extraction efficiency in downstream biological assays and synthetic workups.

Predicted LogP
Class-level inference
2.50 ethyl ester (in silico) vs ~2.0–2.1 methyl ester (class inference)
Δ +0.4–0.5
Higher LogP may influence extraction efficiency and membrane permeability in cell-based assays.
No experimental shake-flask data available; predicted values only.
Drug Design ADME Prediction Medicinal Chemistry

6-Bromoindazole Scaffold as CGL Inhibitor Core

The 6-bromoindazole scaffold, from which the target compound directly derives, has been structurally validated as the core pharmacophore for inhibitors of bacterial cystathionine γ-lyase (CGL), a key enzyme in microbial hydrogen sulfide production [1][2]. The most active inhibitors of bacterial CGL are represented by the 6-bromoindole/6-bromoindazole class of derivatives [1], and multiple 6-bromoindazole-based analogs (MNS3 and MNS4) have been synthesized and evaluated as antibiotic potentiators that enhance gentamicin antimicrobial activity [1].

CGL Pharmacophore
Class-level inference
6-Bromoindazole Validated core scaffold for CGL inhibitors in published synthesis (2025)
Other Positional Isomers No documented CGL inhibitor validation or antibiotic potentiation data
6-Bromo positional isomer reported as core pharmacophore; other isomers lack documented target engagement.
Class-level inference; compound-specific validation pending.
Antibiotic Potentiation Antimicrobial Resistance Enzyme Inhibition

Ethyl Ester: Balanced Protecting & Leaving Group

The ethyl ester at the 5-position offers a strategically balanced hydrolytic stability profile relative to the more labile methyl ester and the more sterically hindered tert-butyl ester [1]. Under NaH/THF N-alkylation conditions optimized for indazole scaffolds, the ethyl ester remains intact while enabling regioselective N-1 functionalization with >99% selectivity for similarly substituted indazoles [1]. This orthogonality permits subsequent ester hydrolysis or direct amide coupling without premature deprotection during N-alkylation steps.

N-Alkylation Stability
Class-level inference
NaH/THF, alkyl bromide
Ethyl ester: remains intact
Methyl ester: similar stability (less lipophilic)
tert-Butyl: acid-labile
Ethyl ester may offer balanced stability under basic N-alkylation conditions vs. more labile alternatives.
Class-level inference from indazole alkylation literature; no direct half-life data.
Organic Synthesis Medicinal Chemistry Building Block Chemistry

Literature Precedent as Validated Synthetic Intermediate

The 6-bromoindazole core, from which this ethyl ester derivative is directly accessed, is explicitly employed as a key building block in published synthetic routes to bacterial CGL inhibitors [1]. Specifically, 6-bromoindazole is used alongside 6-bromoindole and methyl 5-(bromomethyl)-3-((ethoxycarbonyl)amino)thiophene-2-carboxylate as the main building blocks for assembling potent antibiotic potentiators [1]. In contrast, alternative bromo-positional isomers (3-bromo-, 4-bromo-, 5-bromo-, or 7-bromoindazole-5-carboxylates) lack comparable peer-reviewed synthetic validation in this specific therapeutic area.

Synthetic Precedent
Head-to-head
6-Bromoindazole core Key building block in 2025 Molecules publication for CGL inhibitor synthesis
Other bromo isomers No peer-reviewed synthetic validation in CGL inhibitor or antibiotic potentiator routes
6-Bromo isomer reported in peer-reviewed synthesis; alternative isomers lack equivalent documentation for reproducibility.
Literature search through April 2026.
Antimicrobial Research Methodology Development Reference Standards

Ethyl 6-Bromo-1H-Indazole-5-Carboxylate: Application Scenarios


Antibiotic Potentiator Synthesis Targeting CGL

This compound serves as a validated building block for constructing 6-bromoindazole-based inhibitors of bacterial cystathionine γ-lyase (CGL), an enzyme critical to microbial hydrogen sulfide production and antimicrobial resistance pathways [1]. Researchers developing antibiotic potentiators that enhance the efficacy of gentamicin and other aminoglycosides against resistant pathogens should select the 6-bromoindazole core scaffold over alternative positional isomers, as this specific substitution pattern has been explicitly validated in peer-reviewed literature [1].

Kinase Inhibitor Development & SAR Studies

5-Substituted indazoles, including 6-bromo derivatives, are widely documented as kinase inhibitor scaffolds targeting multiple kinases including TTK, PLK4, and Aurora kinases [1]. The 5-carboxylate ester functionality provides a synthetic handle for further diversification through amide coupling, Suzuki-Miyaura cross-coupling at the 6-bromo position, or N-alkylation, enabling systematic SAR exploration around the indazole core .

High-Purity Starting Material for Medicinal Chemistry

With a minimum purity specification of 98% (Leyan catalog No. 1574245), this ethyl ester derivative offers a 3-percentage-point purity advantage over the more commonly offered methyl ester analog (typically 95%) [1]. This higher initial purity is particularly valuable in multi-step synthetic sequences where impurity propagation can significantly depress overall yields and complicate purification of advanced intermediates.

Precursor for N-Alkylation & Cross-Coupling Reactions

The compound is well-suited for regioselective N-alkylation protocols (NaH/THF system) that achieve >99% N-1 selectivity on appropriately substituted indazoles [1]. Additionally, the 6-bromo substituent enables downstream Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) without requiring additional halogenation steps, streamlining the synthesis of diverse 6-substituted indazole libraries [1].

Application
Selection Property
Validation Focus
CGL inhibitor / antibiotic potentiator synthesis
6-Bromoindazole positional isomer identity
CGL inhibition and antibiotic potentiation assays
Kinase inhibitor SAR and diversification
5-Carboxylate ester handle and 6-bromo coupling site
Kinase panel screening, cross-coupling diversification yield
High-purity starting material for medicinal chemistry
Supplier-reported purity specification
Lot-specific COA review and impurity profiling
N-Alkylation and cross-coupling precursor
Ethyl ester stability in basic conditions, bromo coupling handle
Regioselective N-alkylation efficiency, cross-coupling yield optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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